![molecular formula C11H15N B14465430 Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- CAS No. 72928-05-3](/img/structure/B14465430.png)
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- is a chemical compound with the molecular formula C11H15N. It is characterized by a bicyclic structure, which includes a norbornene ring system fused with a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method includes the use of a Grignard reagent, which reacts with a nitrile to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mecanismo De Acción
The mechanism by which Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Similar in structure but contains an ethanol group instead of a nitrile group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacks the nitrile group
Uniqueness
Butanenitrile, 3-bicyclo[22Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
72928-05-3 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanylidene)butanenitrile |
InChI |
InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-10H,2-4,6-7H2,1H3 |
Clave InChI |
LCCCGWWVPRIPBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC2CCC1C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


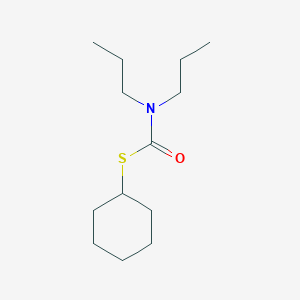
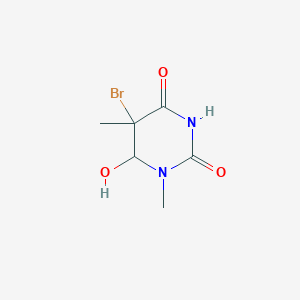
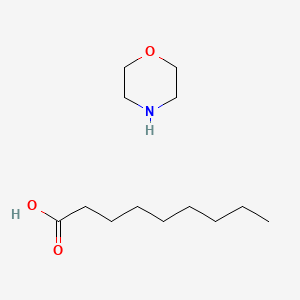


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
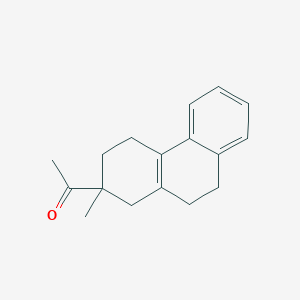
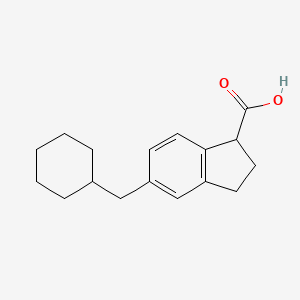
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
